2-(4-Bromophenyl)-1-(4-pentylphenyl)ethan-1-one
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Overview
Description
2-(4-Bromophenyl)-1-(4-pentylphenyl)ethan-1-one is an organic compound characterized by the presence of a bromophenyl group and a pentylphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(4-pentylphenyl)ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with 4-pentylbenzene in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-(4-pentylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-1-(4-pentylphenyl)ethan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-(4-pentylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-(4-pentylphenyl)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
2-(4-Methylphenyl)-1-(4-pentylphenyl)ethan-1-one: Similar structure with a methyl group instead of bromine.
2-(4-Fluorophenyl)-1-(4-pentylphenyl)ethan-1-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
2-(4-Bromophenyl)-1-(4-pentylphenyl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where the bromine atom plays a crucial role in the compound’s behavior and properties.
Properties
CAS No. |
62856-24-0 |
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Molecular Formula |
C19H21BrO |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(4-pentylphenyl)ethanone |
InChI |
InChI=1S/C19H21BrO/c1-2-3-4-5-15-6-10-17(11-7-15)19(21)14-16-8-12-18(20)13-9-16/h6-13H,2-5,14H2,1H3 |
InChI Key |
QVDDHQRULUSDKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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